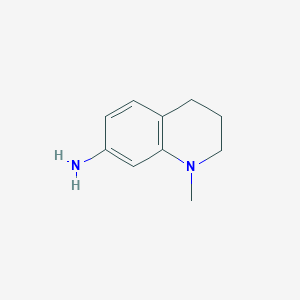

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGAOBAAEGMMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458992 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304690-94-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic amine belonging to the tetrahydroquinoline class of compounds. This scaffold is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics. While specific biological activities and detailed signaling pathway involvement for this particular molecule are not extensively documented in publicly available literature, this guide aims to consolidate the existing chemical data to support further research and drug discovery efforts.

Core Chemical Properties

A summary of the fundamental chemical identifiers and properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 304690-94-6 | [1] |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Canonical SMILES | CN1CCCC2=C1C=C(C=C2)N | [1] |

| InChI Key | OMGAOBAAEGMMTF-UHFFFAOYSA-N | [1] |

| Boiling Point | 335.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.084 g/cm³ (Predicted) | [1] |

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a plausible and common synthetic strategy involves the reduction of the corresponding nitro-precursor, 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline.

Hypothetical Synthesis Workflow

References

An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

The nomenclature and various identifiers for the compound are crucial for accurate database searching and chemical inventory management.

IUPAC Name: 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline[1]

Synonyms:

-

This compound

-

(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)amine[1]

-

7-Quinolinamine, 1,2,3,4-Tetrahydro-1-Methyl-(9CI)[1]

-

7-Amino-N-Methyl-1,2,3,4-Tetrahydroquinoline[1]

-

1,2,3,4-Tetrahydro-1-Methylquinolin-7-Amine[1]

-

7-Amino-1-Methyl-1,2,3,4-Tetrahydro Quinolinoe[1]

-

1-methyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride[2]

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of this compound is presented below. These data are essential for experimental design, formulation development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [1][] |

| Molecular Weight | 162.23 g/mol | [] |

| CAS Number | 304690-94-6 | [1] |

| Boiling Point | 335.8 ± 35.0 °C at 760 mmHg | [] |

| Density | 1.1 ± 0.1 g/cm³ | [] |

| Flash Point | 133.5 ± 21.1 °C | [] |

| Refractive Index | 1.597 | [] |

| Topological Polar Surface Area | 29.3 Ų | [] |

| XLogP3 | 1.42 | [] |

| Hydrogen Bond Donor Count | 1 | [] |

| Hydrogen Bond Acceptor Count | 2 | [] |

Experimental Protocols

Synthesis of 7-Nitro-1-methyl-1,2,3,4-tetrahydroquinoline (Intermediate)

This procedure is adapted from the nitration of a protected tetrahydroquinoline scaffold.[4] The key step is the regioselective nitration of the aromatic ring, followed by N-alkylation.

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Nitrating mixture (e.g., KNO₃ in H₂SO₄)

-

Methylating agent (e.g., Iodomethane, Dimethyl sulfate)

-

Base (e.g., K₂CO₃, NaH)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Dichloromethane (DCM)

-

Standard workup reagents (water, brine, drying agent like Na₂SO₄)

Procedure:

-

Nitration: A nitrating mixture is prepared by carefully dissolving potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0 °C.[4] 1,2,3,4-Tetrahydroquinoline, dissolved in dichloromethane, is added dropwise to the cold nitrating mixture. The reaction is stirred and allowed to warm to room temperature to yield a mixture of 6-nitro- and 7-nitro-1,2,3,4-tetrahydroquinoline.[4]

-

Separation: The isomers are separated using column chromatography.

-

N-Methylation: To a solution of the isolated 7-nitro-1,2,3,4-tetrahydroquinoline in an anhydrous solvent like DMF, a base such as potassium carbonate is added, followed by the dropwise addition of a methylating agent like iodomethane. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Workup: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude 7-nitro-1-methyl-1,2,3,4-tetrahydroquinoline.

-

Purification: The crude product is purified by column chromatography.

Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group to an amine, a standard transformation in organic synthesis.

Materials:

-

7-Nitro-1-methyl-1,2,3,4-tetrahydroquinoline

-

Reducing agent (e.g., Zinc dust and Ammonium chloride,[4] or catalytic hydrogenation with Pd/C[5])

-

Solvent (e.g., Methanol/Water mixture)

Procedure (using Zn/NH₄Cl):

-

Reaction Setup: The intermediate, 7-nitro-1-methyl-1,2,3,4-tetrahydroquinoline, is dissolved in a mixture of methanol and water.[4]

-

Reduction: Zinc dust and ammonium chloride are added to the solution.[4] The mixture is heated (e.g., to 60 °C) and stirred for several hours until the reaction is complete (monitored by TLC).[4]

-

Workup: The reaction mixture is filtered to remove the zinc particles. The filtrate is concentrated to remove methanol. The aqueous residue is then basified with an appropriate base (e.g., NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.

Analytical Method: LC-MS/MS

For the analysis and quantification of this compound in biological matrices, a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be appropriate. A protocol developed for the analysis of the isomeric 1-methyl-1,2,3,4-tetrahydroisoquinoline could be adapted.[6]

General Workflow:

-

Sample Preparation: Extraction from the biological matrix (e.g., brain tissue, plasma) using a combination of solvent and solid-phase extraction (SPE).[6]

-

Chromatography: Separation on a reversed-phase column (e.g., C18) using a suitable mobile phase.[6]

-

Detection: Mass spectrometry using electrospray ionization (ESI) in positive mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-product ion transitions.[6]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol described in Section 3.

Caption: Figure 1: Synthetic Workflow for this compound.

References

Technical Guide: 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 304690-94-6)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of publicly available data for CAS number 304690-94-6. It should be noted that while physicochemical properties are documented, extensive biological, pharmacological, and detailed experimental data for this specific compound are limited in peer-reviewed literature. The information presented herein is intended for research and informational purposes.

Executive Summary

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 304690-94-6, identified as 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline. The document consolidates its known physicochemical properties, structural information, and available synthesis methodologies. Due to a lack of specific biological data in the public domain, this guide also contextualizes the compound within the broader family of tetrahydroquinolines, which have been investigated for various therapeutic applications. All quantitative data is presented in structured tables, and a representative synthetic workflow is provided as a visualization.

Compound Identification and Physicochemical Properties

7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic amine. Its core structure is a tetrahydroquinoline moiety, which is a common scaffold in medicinal chemistry.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 304690-94-6 |

| Chemical Name | 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline |

| Synonyms | 1-methyl-3,4-dihydro-2H-quinolin-7-amine; 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine |

| Molecular Formula | C₁₀H₁₄N₂ |

| IUPAC Name | this compound |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.23 g/mol | [][2] |

| Boiling Point | 335.8 °C at 760 mmHg (Predicted) | |

| Density | 1.084 g/cm³ (Predicted) | |

| Refractive Index | 1.597 (Predicted) | |

| XLogP3 | 1.8 (Predicted) | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| SMILES | CN1CCCC2=C1C=C(C=C2)N |

| InChI Key | OMGAOBAAEGMMTF-UHFFFAOYSA-N | |

Note: Many physical properties for this specific compound are computationally predicted and have not been experimentally verified in available literature.

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 7-Aminotetrahydroquinoline Derivatives

The following protocol is a generalized representation for the synthesis of an amino-tetrahydroquinoline from its nitro precursor, a common route for this class of compounds. This is not a direct protocol for CAS 304690-94-6 but serves as an illustrative example.

Objective: To reduce a 7-nitro-tetrahydroquinoline derivative to its corresponding 7-amino form.

Materials:

-

7-Nitro-1-methyl-1,2,3,4-tetrahydroquinoline (Precursor)

-

Zinc Dust (Zn)

-

Ammonium Chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

Methodology:

-

A solution of ammonium chloride is prepared in a 3:7 water-to-methanol ratio.

-

The precursor, 7-Nitro-1-methyl-1,2,3,4-tetrahydroquinoline, is dissolved in methanol in a separate round-bottom flask.

-

Zinc dust is added to the solution of the nitro-compound.

-

The prepared ammonium chloride solution is then added dropwise to the reaction mixture while stirring.

-

The reaction is stirred at room temperature and monitored for completion (e.g., by Thin Layer Chromatography).

-

Upon completion, the reaction mixture is filtered to remove the zinc catalyst.

-

The filtrate is concentrated under reduced pressure to remove methanol.

-

The remaining aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline.

-

Further purification can be achieved via column chromatography if necessary.

Biological and Pharmacological Context

Direct biological, pharmacodynamic, or pharmacokinetic studies on 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline are not extensively reported in the public scientific literature. However, the tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry and has been incorporated into a wide range of biologically active molecules.

Derivatives of the broader tetrahydroquinoline class have been investigated for various activities, including:

-

Anticancer Activity: Certain tetrahydroquinoline derivatives have been synthesized and evaluated for their potential as PI3K inhibitors or for their cytotoxic effects against various cancer cell lines.

-

RORγ Inverse Agonists: The tetrahydroquinoline scaffold has been used to develop inverse agonists for the retinoic acid receptor-related orphan receptor gamma (RORγ), a target for autoimmune diseases and prostate cancer.

-

Antibacterial Agents: N-benzenesulfonyl derivatives of tetrahydroquinoline have been shown to exhibit bactericidal activity against strains like Staphylococcus aureus.

It is plausible that 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline is utilized as a chemical intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group and the tertiary amine within the heterocyclic ring provide two points for further chemical modification.

Visualizations

As no specific signaling pathways involving this compound are documented, the following diagram illustrates a generalized synthetic workflow for producing amino-tetrahydroquinoline derivatives, which is a key process for creating libraries of these compounds for drug discovery.

Caption: A logical diagram illustrating a potential multi-step synthesis pathway.

Conclusion

7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 304690-94-6) is a well-defined chemical entity with established structural and basic physicochemical properties. While it belongs to a class of compounds with significant interest in medicinal chemistry, there is a notable lack of public data regarding its specific biological activity, mechanism of action, and pharmacokinetic profile. Future research may elucidate its potential role, which is currently presumed to be that of a synthetic intermediate for the development of more complex, biologically active molecules. This guide serves as a foundational reference based on the current state of available information.

References

Uncharted Territory: The Biological Activity of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Remains Largely Unexplored

A comprehensive review of scientific literature reveals a significant lack of published data on the biological activity of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. Despite the interest in the broader class of tetrahydroquinolines for their diverse pharmacological properties, this specific molecule appears to be a largely uncharacterized entity in the realm of drug discovery and molecular biology.

Initial searches for information on this compound are often confounded by extensive research on a structurally related but distinct molecule, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . It is crucial to differentiate between these two isomers, as the placement of the nitrogen atom within the bicyclic structure fundamentally alters the molecule's shape, and likely, its biological targets and pharmacological effects.

While no specific biological data, experimental protocols, or signaling pathways could be found for this compound, the existence of a positional isomer, 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine, is noted in chemical databases, suggesting that compounds with this core scaffold are synthetically accessible.

For researchers interested in this chemical space, the well-documented activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) may offer a starting point for investigation, albeit with the strong caveat that these findings are not directly transferable.

The Known Biological Landscape of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A Case Study of an Isomer

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine that has garnered significant scientific attention for its neuroprotective properties.[1][2][3][4] Its mechanism of action is believed to be multifaceted, involving:

-

Monoamine Oxidase (MAO) Inhibition: 1MeTIQ acts as an inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters. This inhibition can lead to increased levels of dopamine, serotonin, and norepinephrine in the brain, suggesting potential antidepressant-like effects.

-

Dopamine Metabolism Modulation: By affecting dopamine pathways, 1MeTIQ has been investigated for its potential role in neurodegenerative diseases like Parkinson's disease.[1]

-

Free Radical Scavenging: The compound exhibits antioxidant properties, helping to neutralize harmful reactive oxygen species within the brain.[1][4]

-

Antagonism of the Glutamatergic System: 1MeTIQ may also exert its effects by modulating the activity of the glutamate system, a key excitatory neurotransmitter system in the central nervous system.[1][4]

The diverse biological activities of 1MeTIQ underscore the potential for the broader class of tetrahydroisoquinolines and, by extension, tetrahydroquinolines, to yield pharmacologically active compounds.[5][6][7]

Potential Research Directions for this compound

Given the absence of data, the biological activity of this compound represents an open field for investigation. A logical first step would be the chemical synthesis of the compound, followed by a battery of in vitro screening assays to identify potential biological targets.

Hypothetical Experimental Workflow

A hypothetical workflow for the initial characterization of this compound is presented below.

Caption: Hypothetical workflow for the initial biological characterization.

This structured approach would enable the systematic exploration of the compound's bioactivity and provide a foundation for any future drug development efforts. The synthesis of tetrahydroquinolines can often be achieved through established chemical reactions, providing a feasible route to obtaining the necessary material for such studies.

References

- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Potential Therapeutic Targets of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a synthetic compound belonging to the tetrahydroquinoline class of molecules. While direct pharmacological studies on this specific molecule are limited in publicly available literature, the tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide consolidates current research on related tetrahydroquinoline derivatives to extrapolate the potential therapeutic targets and mechanisms of action for this compound. The primary putative targets identified through analysis of analogous compounds are the mammalian target of rapamycin (mTOR) and the retinoic acid receptor-related orphan receptor gamma (RORγ). This document provides a comprehensive overview of these potential targets, associated signaling pathways, and representative experimental protocols for their investigation.

Introduction

The quinoline and tetrahydroquinoline ring systems are core structures in numerous biologically active compounds, ranging from natural products to synthetic drugs. The structural rigidity and synthetic tractability of the tetrahydroquinoline scaffold make it an attractive starting point for the development of novel therapeutics. This guide focuses on the potential therapeutic applications of this compound by examining the established activities of structurally related compounds.

Potential Therapeutic Targets

Based on the bioactivity of the broader tetrahydroquinoline class, two primary signaling pathways and their key protein targets have been identified as highly probable for modulation by this compound.

mTOR (mammalian Target of Rapamycin) Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making mTOR a prime target for oncology drug development. Several studies have identified tetrahydroquinoline derivatives as potent mTOR inhibitors.[1][2][3] The tetrahydroquinoline scaffold is considered a promising framework for the development of mTOR inhibitors for the treatment of lung cancer.[1][4]

The design of these inhibitors is often inspired by the structural characteristics of known mTOR inhibitors, suggesting that the tetrahydroquinoline core can effectively interact with the mTOR kinase domain.[5]

RORγ (Retinoic Acid Receptor-related Orphan Receptor gamma) Inverse Agonism

RORγ is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines like IL-17.[6] As such, RORγ has emerged as a significant therapeutic target for autoimmune diseases. More recently, RORγ has also been identified as a potential target in various cancers, including prostate cancer.[7]

Several studies have reported the discovery and optimization of quinoline and tetrahydroquinoline derivatives as RORγ inverse agonists.[7] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the context of RORγ, an inverse agonist would suppress its transcriptional activity, leading to a reduction in Th17 cell differentiation and IL-17 production.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes data for representative tetrahydroquinoline derivatives targeting mTOR and RORγ to provide a context for potential potency.

| Compound Class | Target | Assay Type | Representative IC50/EC50 | Reference |

| Tetrahydroquinoline Derivative | mTOR | Cellular Antiproliferative (A549 cells) | ~5-20 µM | [3] |

| 1,2,3,4-Tetrahydroquinoline Derivative | RORγ | Transcriptional Reporter Assay | ~10-100 nM | [7] |

Experimental Protocols

The following are representative, generalized protocols for assessing the activity of a test compound, such as this compound, against the putative targets. These would require optimization for the specific compound and laboratory conditions.

mTOR Kinase Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the test compound on mTOR kinase activity.

Materials:

-

Recombinant human mTOR enzyme

-

Kinase substrate (e.g., a peptide corresponding to the phosphorylation site of a known mTOR substrate)

-

ATP

-

Kinase assay buffer

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the mTOR substrate.

-

Add the master mix to the wells containing the test compound.

-

Initiate the kinase reaction by adding the recombinant mTOR enzyme to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

RORγ Reporter Gene Assay (Cell-based)

Objective: To measure the ability of the test compound to act as an inverse agonist and inhibit RORγ-mediated gene transcription.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Mammalian expression vector for human RORγ

-

Reporter plasmid containing a RORγ response element upstream of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Co-transfect HEK293T cells with the RORγ expression vector and the ROR-responsive reporter plasmid using a suitable transfection reagent.

-

After transfection, seed the cells into 96-well plates.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compound to the cells and incubate for 18-24 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

Calculate the percent inhibition of RORγ activity for each compound concentration and determine the IC50 value.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, the well-documented activities of the broader tetrahydroquinoline class of compounds provide a strong rationale for investigating its potential as an inhibitor of mTOR and an inverse agonist of RORγ. The information and protocols provided in this guide offer a foundational framework for researchers and drug development professionals to initiate the pharmacological characterization of this and related molecules. Further investigation is warranted to elucidate the precise mechanism of action and to validate these putative targets, which could pave the way for the development of novel therapeutics for cancer and autoimmune diseases.

References

- 1. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and development of Tetrahydro-Quinoline derivatives as dual mTOR-C1/C2 inhibitors for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Disclaimer: As of December 2025, a comprehensive literature search has revealed a significant lack of specific data on the biological activity and mechanism of action for 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. The information presented herein is a scientifically informed extrapolation based on the known activities of structurally related tetrahydroquinoline derivatives. This guide is intended for research and drug development professionals and should be interpreted as a hypothetical framework to guide future investigation.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, both of natural and synthetic origin. Its rigid, three-dimensional structure provides a versatile framework for the development of therapeutic agents targeting a diverse range of biological targets. Derivatives of the THQ core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, neuroprotective, and receptor modulatory effects.

This technical guide will explore the postulated mechanism of action of this compound by examining the established biological activities of analogous compounds. The primary hypothesized mechanisms include:

-

Inhibition of the mTOR Signaling Pathway: Based on the activity of other substituted THQ derivatives, this compound may act as an inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.

-

Androgen Receptor Antagonism: Several THQ analogs have been identified as potent antagonists of the androgen receptor (AR), a key driver in the progression of prostate cancer.

-

Induction of Apoptosis: The cytotoxic effects of many THQ derivatives in cancer cell lines are mediated through the induction of programmed cell death, or apoptosis.

Postulated Mechanisms of Action

Inhibition of the mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in human cancers.[1] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes including protein synthesis, cell growth, and survival.[1]

It is postulated that this compound could function as an ATP-competitive inhibitor of the mTOR kinase domain. This inhibition would block the phosphorylation of downstream mTORC1 and mTORC2 substrates, such as 4E-BP1 and Akt, respectively. The downstream effects of this inhibition would lead to a decrease in protein translation and cell cycle progression, ultimately resulting in cytostatic or cytotoxic effects in cancer cells.

Androgen Receptor Antagonism

The androgen receptor (AR) is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[2] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus and activates the transcription of genes that promote cell growth and survival.

Based on the known activity of other THQ derivatives, this compound is hypothesized to act as a competitive antagonist of the AR.[3] It would bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This would inhibit the subsequent conformational changes required for AR activation, nuclear translocation, and DNA binding, thereby blocking the transcription of AR-target genes and inhibiting the growth of androgen-dependent prostate cancer cells.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. Many anticancer agents exert their therapeutic effects by inducing apoptosis in cancer cells. Tetrahydroquinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

It is postulated that this compound could induce apoptosis by:

-

Intrinsic Pathway: Causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and downstream executioner caspases (e.g., caspase-3).

-

Extrinsic Pathway: Upregulating the expression of death receptors (e.g., Fas, TRAIL receptors) and/or their ligands, leading to the activation of caspase-8 and subsequent executioner caspases.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various tetrahydroquinoline derivatives from published literature. This data provides a benchmark for the potential potency of this compound.

Table 1: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 10e | A549 (Lung) | MTT | 0.033 ± 0.003 | [5] |

| 10h | MCF-7 (Breast) | MTT | 0.087 ± 0.007 | [5] |

| 10d | MDA-MB-231 (Breast) | MTT | 1.003 ± 0.008 | [5] |

| 4a | A549 (Lung) | MTT | Value not specified | [4] |

| 4a | HCT-116 (Colon) | MTT | Value not specified | [4] |

| (R)-5a | A2780 (Ovarian) | Not specified | Value not specified | [6] |

Table 2: Receptor Binding and Functional Activity of Tetrahydroquinoline Derivatives

| Compound ID | Target | Assay Type | Activity | Value (µM) | Reference |

| AT2 | Androgen Receptor | Transcriptional Activity | IC50 | Value not specified | [2] |

| C2 | Androgen Receptor | Antagonist Activity | IC50 | 0.019 | [3] |

| 6 | RORγ | Inverse Agonist Activity | IC50 | 1.45 | [7] |

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the existing medium with medium containing various concentrations of the compound or vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Western Blot Analysis for mTOR Pathway Proteins

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., Akt, S6K1, 4E-BP1) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[9]

Androgen Receptor Luciferase Reporter Assay

This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.

-

Cell Transfection: Co-transfect prostate cancer cells (e.g., LNCaP) with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., PSA promoter) and an AR expression vector.

-

Compound and Ligand Treatment: Treat the transfected cells with the test compound at various concentrations in the presence and absence of a known AR agonist (e.g., R1881).

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percent inhibition of agonist-induced AR activity to determine the IC50 value of the antagonist.[10]

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

-

Cell Staining: Harvest the cells and wash them with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[8]

Conclusion and Future Directions

While there is currently no direct experimental evidence for the mechanism of action of this compound, the extensive research on structurally related tetrahydroquinoline derivatives provides a strong foundation for hypothesizing its potential biological activities. The postulated mechanisms of mTOR inhibition, androgen receptor antagonism, and induction of apoptosis offer promising avenues for future investigation.

To validate these hypotheses, the following experimental workflow is recommended:

Systematic evaluation of this compound using the described experimental protocols will be essential to confirm its biological targets and elucidate its precise mechanism of action, thereby determining its potential as a novel therapeutic agent.

References

- 1. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical History of Substituted Tetrahydroquinolines

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and foundational synthetic methodologies of substituted tetrahydroquinolines.

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique three-dimensional structure, arising from the fusion of a benzene ring with a partially saturated pyridine ring, provides an ideal framework for the development of therapeutic agents with enhanced solubility, reduced toxicity, and improved bioavailability compared to their fully aromatic quinoline counterparts.[1] This guide delves into the historical evolution of synthetic routes to this crucial heterocyclic system, providing detailed experimental protocols for seminal reactions and summarizing key performance data.

From Quinolines to Their Saturated Counterparts: A Historical Perspective

The journey to substituted tetrahydroquinolines began with the discovery and synthesis of their aromatic precursors, quinolines. The mid-to-late 19th century witnessed the development of several foundational methods for quinoline synthesis, which laid the groundwork for the subsequent exploration of their reduced derivatives.

The Skraup synthesis , first reported by Zdenko Hans Skraup in 1880, is one of the earliest and most direct methods for producing quinolines.[3][4] This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3] Shortly after, in 1881, Oscar Doebner and Wilhelm von Miller developed the Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a strong acid.[5][6] This method offered a more versatile route to substituted quinolines. Another significant contribution from this era is the Combes quinoline synthesis , discovered by Alphonse Combes in 1888, which involves the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline with a β-diketone.[2][7][8]

While these methods primarily yielded quinolines, the formation of partially hydrogenated derivatives, including dihydro- and tetrahydroquinolines, was sometimes observed as a byproduct, particularly in the Doebner-von Miller reaction under certain conditions.[9] The deliberate and controlled synthesis of substituted tetrahydroquinolines became a significant area of research as chemists sought to explore the impact of saturation on the chemical and biological properties of the quinoline scaffold.

Early methods for the reduction of quinolines to their corresponding tetrahydroquinolines relied on classical chemical reducing agents. The use of tin and hydrochloric acid was a common practice for the reduction of various functional groups, including the partial reduction of aromatic heterocycles.[10] Another powerful reducing agent employed was sodium amalgam , which offered a safer alternative to elemental sodium for such transformations.[3]

The advent of catalytic hydrogenation revolutionized the synthesis of tetrahydroquinolines. The use of metal catalysts such as platinum, palladium, and nickel allowed for the efficient and selective reduction of the pyridine ring of the quinoline system under hydrogen pressure.[11] These methods provided cleaner reactions and higher yields compared to the older chemical reduction techniques.

A paradigm shift in the synthesis of substituted tetrahydroquinolines occurred with the discovery of the Povarov reaction in 1963.[12][13] This powerful multicomponent reaction involves the formal [4+2] cycloaddition of an in-situ generated imine (from an aniline and an aldehyde) with an electron-rich alkene.[9][13] A key advantage of the Povarov reaction is its ability to construct the tetrahydroquinoline ring system in a single step, often with high diastereoselectivity, directly introducing substituents at various positions.[9]

Foundational Synthetic Protocols

This section provides detailed experimental methodologies for the historical synthesis of substituted tetrahydroquinolines, focusing on the two-step approach of quinoline synthesis followed by reduction, and the direct synthesis via the Povarov reaction.

I. Two-Step Synthesis: Combes Quinoline Synthesis and Subsequent Reduction

This protocol outlines the synthesis of a substituted quinoline via the Combes reaction, followed by its reduction to the corresponding tetrahydroquinoline using tin and hydrochloric acid.

Step 1: Combes Synthesis of 2,4-Dimethyl-6-methoxyquinoline

Reaction:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

-

Acid Catalyst: Slowly add concentrated sulfuric acid (catalytic amount, approximately 10 mol%) to the stirred mixture. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to reflux (approximately 130-140 °C) for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Step 2: Reduction of 2,4-Dimethyl-6-methoxyquinoline to the Corresponding Tetrahydroquinoline

Reaction:

References

- 1. benchchem.com [benchchem.com]

- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Combes Quinoline Synthesis [drugfuture.com]

- 9. Povarov reaction - Wikipedia [en.wikipedia.org]

- 10. 200. The action of tin and hydrochloric acid on p-dialkylaminobenzaldehydes. Part I. The mechanism of the reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

Spectroscopic and Synthetic Profile of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, along with generalized experimental protocols for acquiring such data. A workflow for the synthesis and characterization of this and similar novel compounds is also presented to guide research and development efforts.

Predicted Spectroscopic Data

The predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are derived from the fundamental principles of spectroscopy and by analogy to related structures such as 1-methyl-1,2,3,4-tetrahydroquinoline and various amino-substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | d | 1H | Ar-H (H5) |

| ~6.5 | dd | 1H | Ar-H (H6) |

| ~6.4 | d | 1H | Ar-H (H8) |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~3.2-3.4 | t | 2H | -N-CH₂- (H2) |

| ~2.9 | s | 3H | -N-CH₃ |

| ~2.7-2.9 | t | 2H | Ar-CH₂- (H4) |

| ~1.8-2.0 | m | 2H | -CH₂-CH₂- (H3) |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (C7) |

| ~144 | Ar-C (C8a) |

| ~128 | Ar-CH (C5) |

| ~120 | Ar-C (C4a) |

| ~115 | Ar-CH (C6) |

| ~112 | Ar-CH (H8) |

| ~55 | -N-CH₂- (C2) |

| ~40 | -N-CH₃ |

| ~28 | Ar-CH₂- (C4) |

| ~22 | -CH₂-CH₂- (C3) |

Solvent: CDCl₃.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular Ion) |

| 161 | [M-CH₃]⁺ |

| 147 | [M-C₂H₅]⁺ or [M-NH₂-CH₃]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining high-quality NMR and MS data for novel organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[1][2]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Filter the solution if any particulate matter is present to prevent issues with magnetic field homogeneity.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for accurate chemical shift calibration, although modern spectrometers can also reference the residual solvent signal.[3]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[4] Techniques like DEPT can be used to aid in the assignment of carbon multiplicities.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used.[5]

-

For less stable compounds, softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a liquid chromatography (LC) system are preferable.

-

-

Ionization:

-

In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. This method provides detailed structural information.[6][7]

-

Softer ionization techniques like ESI generate protonated molecules ([M+H]⁺) with less fragmentation, which is useful for confirming the molecular weight.

-

-

Mass Analysis and Detection:

Workflow for Synthesis and Characterization

The synthesis of a novel compound like this compound would typically be followed by a rigorous characterization process to confirm its structure and purity. The diagram below illustrates a logical workflow for this process.

Caption: A general workflow for the synthesis and spectroscopic characterization of a novel amine.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a key intermediate for pharmaceutical and materials science research. The described methodology is robust, offering good yields and high purity. This document is intended for researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable scaffold in medicinal chemistry and drug discovery. This protocol outlines a three-step synthesis commencing with the selective nitration of 1,2,3,4-tetrahydroquinoline to yield 7-nitro-1,2,3,4-tetrahydroquinoline. Subsequent reduction of the nitro group affords 7-amino-1,2,3,4-tetrahydroquinoline, which is then N-methylated via reductive amination to produce the final product. This document provides detailed experimental procedures, quantitative data, and visual representations of the synthetic pathway and workflow.

Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

| Parameter | Value | Reference |

| Starting Material | 1,2,3,4-Tetrahydroquinoline | [1] |

| Reagents | Nitric acid, Sulfuric acid | [1] |

| Reaction Time | 2.5 hours | [1] |

| Temperature | -5°C to 10°C | [1] |

| Yield | 85% | [1] |

| Purity | 84% | [1] |

Table 2: Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine

| Parameter | Value | Reference |

| Starting Material | 7-Nitro-1,2,3,4-tetrahydroquinoline | General Method |

| Reagents | Palladium on Carbon (Pd/C), Hydrogen gas | [2][3] |

| Solvent | Ethanol or Ethyl Acetate | [3] |

| Pressure | Atmospheric or slightly elevated | General Method |

| Yield | >90% (Typical) | General Method |

Table 3: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1,2,3,4-Tetrahydroquinolin-7-amine | General Method |

| Reagents | Formaldehyde, Sodium borohydride | [4] |

| Solvent | Methanol | [4] |

| Reaction Time | 12-24 hours (Typical) | General Method |

| Temperature | Room Temperature | [4] |

| Yield | High (Typical) | General Method |

Experimental Protocols

Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline

This procedure is adapted from a known method for the nitration of 1,2,3,4-tetrahydroquinoline.[1]

Materials:

-

1,2,3,4-Tetrahydroquinoline (10.60 g, 75.60 mmol)

-

Concentrated Sulfuric Acid (45.00 mL)

-

Nitric Acid (99.5%, 4.80 g, 75.60 mmol)

-

Ice

-

Sodium Carbonate

-

Dichloromethane

-

Water

-

Magnesium Sulfate

Procedure:

-

Cool concentrated sulfuric acid (30.00 mL) to -10°C in an ice/salt bath.

-

Simultaneously add 1,2,3,4-tetrahydroquinoline and a solution of nitric acid in sulfuric acid (15.00 mL) dropwise to the cooled sulfuric acid over 1 hour, ensuring the reaction temperature does not exceed 10°C.

-

Stir the reaction mixture for 2.5 hours at -5°C.

-

Pour the mixture over ice and neutralize to pH 8-9 with sodium carbonate.

-

Filter the resulting solid and wash with water.

-

Dissolve the solid in dichloromethane, wash the organic phase with water, and dry over magnesium sulfate.

-

Evaporate the solvent to obtain 7-nitro-1,2,3,4-tetrahydroquinoline as a viscous brown oil.

Step 2: Synthesis of 1,2,3,4-Tetrahydroquinolin-7-amine

This is a general procedure for the reduction of an aromatic nitro group using catalytic hydrogenation.[2][3]

Materials:

-

7-Nitro-1,2,3,4-tetrahydroquinoline (from Step 1)

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas

Procedure:

-

Dissolve 7-nitro-1,2,3,4-tetrahydroquinoline in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinolin-7-amine.

Step 3: Synthesis of this compound

This procedure utilizes a standard reductive amination protocol.[4]

Materials:

-

1,2,3,4-Tetrahydroquinolin-7-amine (from Step 2)

-

Formaldehyde (37% solution in water)

-

Sodium Borohydride

-

Methanol

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinolin-7-amine in methanol.

-

Add formaldehyde solution (approximately 1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to form the intermediate imine or aminal.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification may be performed by column chromatography if necessary.

Visualizations

References

Application Notes and Protocols for the Purification of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established techniques for the purification of aromatic amines and related heterocyclic compounds.

Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting and optimizing a purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂ | --INVALID-LINK--[] |

| Molecular Weight | 162.23 g/mol | --INVALID-LINK--[] |

| Boiling Point | 335.8°C at 760 mmHg | --INVALID-LINK--[] |

| Density | 1.084 g/cm³ | --INVALID-LINK--[] |

| Appearance | Not specified, likely an oil or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from structural analogy |

Purification Strategies

The primary methods for purifying this compound are column chromatography and recrystallization, often employed sequentially to achieve high purity. The choice of method will depend on the nature and quantity of impurities present in the crude material.

A general workflow for the purification is presented below:

Caption: General purification workflow for this compound.

Experimental Protocols

Method 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating the target compound from less polar and more polar impurities. Due to the basic nature of the amine groups, standard silica gel can lead to poor separation and product tailing. Therefore, the use of a modified stationary phase or a mobile phase containing a basic additive is recommended.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh) or Amine-functionalized silica gel

-

Hexane (or Heptane)

-

Ethyl acetate

-

Triethylamine (TEA) or Ammonia in Methanol (if using standard silica)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Protocol Workflow:

Caption: Workflow for flash column chromatography purification.

Detailed Steps:

-

Eluent Selection (TLC Analysis):

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate using various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

-

If using standard silica, add a small percentage of triethylamine (e.g., 0.5-1%) to the eluent to prevent peak tailing.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, less polar eluent.

-

Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-

Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

-

-

Elution:

-

Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane), is often effective for separating compounds with different polarities.

-

Collect fractions of a suitable volume.

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

-

Typical Eluent Systems for Aromatic Amines:

| Stationary Phase | Mobile Phase System (Gradient) | Modifier |

| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine |

| Silica Gel | Dichloromethane / Methanol | 0.5-1% Ammonia in Methanol |

| Amine-functionalized Silica | Hexane / Ethyl Acetate | None required |

Method 2: Recrystallization via Salt Formation

Recrystallization is an excellent technique for obtaining highly pure crystalline material. Since many free amines are oils or low-melting solids, converting the amine to a salt can facilitate the formation of a stable crystal lattice. The hydrochloride or hydrobromide salts are common choices.

Materials:

-

Purified or semi-pure this compound (from chromatography)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

-

Suitable recrystallization solvent(s) (e.g., ethanol, isopropanol, acetonitrile, water)

-

Anti-solvent (e.g., diethyl ether, hexane)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (for free-basing)

Protocol Workflow for Salt Formation and Recrystallization:

Caption: Workflow for purification by salt formation and recrystallization.

Detailed Steps:

-

Salt Formation:

-

Dissolve the amine in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of HCl (e.g., 2M in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.

-

The amine salt will precipitate out of the solution.

-

Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.

-

-

Recrystallization:

-

Select a suitable solvent or solvent system for recrystallization. The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at room temperature. Common solvents include ethanol, methanol, isopropanol, or mixtures with water or an anti-solvent.

-

Dissolve the crude salt in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

-

Regeneration of the Free Amine (Optional):

-

If the free amine is required for subsequent steps, dissolve the purified salt in water.

-

Add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the solution is basic (pH > 10).

-

Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

-

Potential Recrystallization Solvents for Amine Salts:

| Salt Form | Primary Solvent | Anti-Solvent (if needed) |

| Hydrochloride | Ethanol | Diethyl ether |

| Hydrochloride | Isopropanol | Hexane |

| Hydrochloride | Acetonitrile | - |

| Hydrobromide | Methanol / Water | - |

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of the compound and quantifying any remaining impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid to improve peak shape) is a common starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and detect the presence of any impurities with distinct signals.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By employing these purification and analytical methods, researchers and drug development professionals can obtain this compound of high purity, suitable for use in further synthetic applications.

References

Application Note: In Vitro Profiling of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Introduction

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a synthetic derivative belonging to this class. While specific biological data for this compound is not widely published, its structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous amine known for its neuroprotective effects, which are attributed to mechanisms including monoamine oxidase (MAO) inhibition and free radical scavenging.[4][5][6] Furthermore, various quinoline derivatives have been identified as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE).[7]

This document provides a recommended in vitro testing cascade to perform a primary pharmacological characterization of this compound. The proposed assays will establish its baseline cytotoxicity and investigate its potential as an enzyme inhibitor and antioxidant, providing a foundational dataset for further drug development efforts.

Tier 1: Foundational & Safety Profiling

The initial tier of assessment focuses on determining the compound's intrinsic cytotoxicity and general antioxidant potential. This data is critical for defining the concentration range for subsequent, more specific assays and for initial safety assessment.

Protocol 1: Cytotoxicity Assessment in a Neuronal Cell Line (MTT Assay)

This protocol determines the concentration of the compound that reduces the viability of a relevant cell line by 50% (CC50). The MTT assay is a colorimetric method that measures mitochondrial reductase activity in living cells.

Experimental Workflow Diagram

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Methodology

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of media and allowed to adhere overnight.

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO. Serial dilutions (e.g., 100 µM to 0.1 µM) are prepared in culture media. The final DMSO concentration should not exceed 0.5%.

-

Treatment: The media from the wells is replaced with 100 µL of the media containing the various compound concentrations. Wells with media and 0.5% DMSO serve as the vehicle control.

-

Incubation: The plate is incubated for 24 to 48 hours at 37°C.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.

-

Solubilization: 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Tier 2: Target-Oriented Enzymatic Assays

Based on the known activities of structurally related compounds, the following enzymatic assays are recommended to explore specific mechanisms of action.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on Ellman's method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured at 412 nm.

AChE Inhibition Mechanism

Caption: Mechanism of the Ellman's assay for AChE inhibition.

Methodology

-

Reagent Preparation: All reagents are prepared in a phosphate buffer (pH 8.0). Prepare solutions of AChE, ATCI (substrate), and DTNB.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL of buffer

-

25 µL of test compound dilutions (in buffer with DMSO)

-

25 µL of AChE enzyme solution

-

-

Pre-incubation: The plate is mixed and pre-incubated for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: 25 µL of DTNB is added, followed by 25 µL of ATCI to start the reaction.

-

Measurement: The absorbance is measured kinetically at 412 nm for 5-10 minutes using a microplate reader.

-

Controls:

-

Negative Control: Buffer instead of enzyme.

-

Positive Control (100% activity): Buffer with DMSO instead of the test compound.

-

Reference Inhibitor: A known AChE inhibitor like Donepezil.

-

-

Data Analysis: The rate of reaction (V) is calculated from the linear portion of the kinetic read. The percent inhibition is calculated as: [1 - (V_inhibitor / V_control)] * 100. The IC50 value is determined by plotting percent inhibition against the log of compound concentration.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol uses a commercially available chemiluminescent or fluorescent assay kit (e.g., MAO-Glo™ Assay) to determine the inhibitory activity against MAO-A and MAO-B isoforms. These kits provide a luminogenic MAO substrate that is converted into luciferin by an active MAO enzyme, which then generates light with luciferase.

MAO Inhibition Mechanism

Caption: Principle of a luminogenic assay for MAO inhibition.

Methodology

-

Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically involves reconstituting the MAO enzyme (isoform A or B), the substrate, and the detection reagent.

-

Assay Setup: In a white, opaque 96-well plate:

-

Add test compound dilutions.

-

Add MAO-A or MAO-B enzyme to each well.

-

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

-

Signal Detection: Add the Luciferin Detection Reagent to stop the reaction and initiate the light-generating step. Incubate for 20 minutes in the dark.

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Controls: Use a known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) as references.

-

Data Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine the IC50 value by plotting inhibition versus the log of compound concentration.

Data Presentation

Quantitative results from the described assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Cytotoxicity and Enzyme Inhibition Profile of this compound

| Assay Type | Target/Cell Line | Parameter | Result (µM) |

| Cytotoxicity | SH-SY5Y Cells | CC50 | Value |

| Enzyme Inhibition | Human AChE | IC50 | Value |

| Enzyme Inhibition | Human MAO-A | IC50 | Value |

| Enzyme Inhibition | Human MAO-B | IC50 | Value |

Table 2: Selectivity Index Calculation

The selectivity index (SI) provides a measure of the compound's therapeutic window. An SI > 10 is generally considered desirable.

| Target | Selectivity Index (SI = CC50 / IC50) |

| AChE | Calculated Value |

| MAO-A | Calculated Value |

| MAO-B | Calculated Value |

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)